![molecular formula C9H9ClO B047783 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride CAS No. 121675-98-7](/img/structure/B47783.png)
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, also known as MBHC, is a highly reactive and versatile organic compound. It is widely used in the field of organic synthesis due to its ability to undergo a variety of chemical reactions. MBHC is a bicyclic compound that contains a carbonyl chloride functional group.
Wirkmechanismus
The mechanism of action of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the nucleophilic attack of the carbonyl chloride functional group by a nucleophile such as an amine or alcohol. This reaction results in the formation of an amide or ester, respectively. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride can also undergo reactions with other functional groups such as alkenes and alkynes.
Biochemische Und Physiologische Effekte
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride with caution and to use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in lab experiments is its versatility in undergoing a variety of chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride is highly reactive and requires careful handling. It can also be difficult to control the reaction conditions due to its reactivity.
Zukünftige Richtungen
There are several future directions for the use of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride to better understand its potential hazards and safety precautions.
Synthesemethoden
The synthesis of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the reaction of 3-methylbicyclo[2.2.1]hepta-2,5-diene with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Wissenschaftliche Forschungsanwendungen
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has found a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic molecules. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
121675-98-7 |
|---|---|
Produktname |
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
3-methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,6-7H,4H2,1H3 |
InChI-Schlüssel |
PUPFEVNAWKNZDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
Kanonische SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
Synonyme |
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



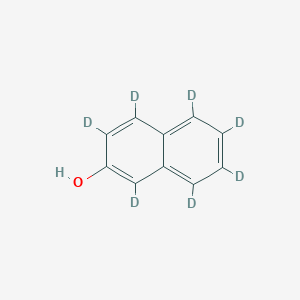
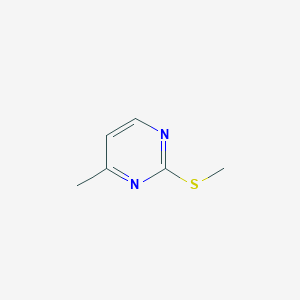

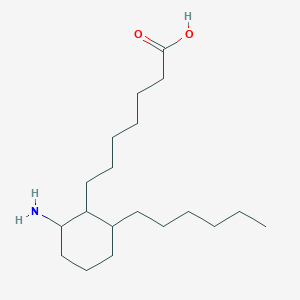


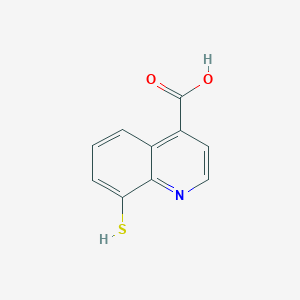


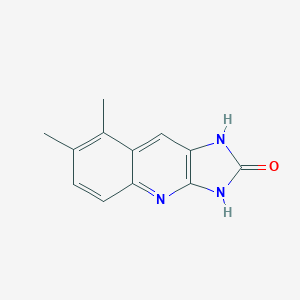
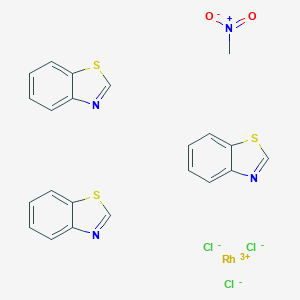
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)

